molecular formula C15H21NO4S2 B116206 2-Nitro-5-(octyldisulfanyl)benzoic acid CAS No. 146019-29-6

2-Nitro-5-(octyldisulfanyl)benzoic acid

Cat. No. B116206
M. Wt: 343.5 g/mol
InChI Key: IVRGXOYCDSZACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-(octyldisulfanyl)benzoic acid, also known as DTNB, is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and water. DTNB is used in various biochemical and physiological experiments due to its ability to react with sulfhydryl groups in proteins.

Mechanism Of Action

2-Nitro-5-(octyldisulfanyl)benzoic acid reacts with sulfhydryl groups in proteins to form a stable mixed disulfide. The reaction involves the transfer of the nitro group from 2-Nitro-5-(octyldisulfanyl)benzoic acid to the sulfhydryl group in the protein, resulting in the formation of 2-nitro-5-thiobenzoic acid and a mixed disulfide.

Biochemical And Physiological Effects

2-Nitro-5-(octyldisulfanyl)benzoic acid has no known biochemical or physiological effects on living organisms. It is used solely as a reagent in scientific research.

Advantages And Limitations For Lab Experiments

2-Nitro-5-(octyldisulfanyl)benzoic acid is a highly specific reagent that reacts only with sulfhydryl groups in proteins. It is also relatively easy to use and can be used in a variety of assays. However, 2-Nitro-5-(octyldisulfanyl)benzoic acid has some limitations. It is not suitable for use in assays that require high sensitivity, as it has a relatively low molar extinction coefficient. 2-Nitro-5-(octyldisulfanyl)benzoic acid is also sensitive to pH and temperature, and its reaction with sulfhydryl groups can be affected by other compounds in the assay.

Future Directions

Future research on 2-Nitro-5-(octyldisulfanyl)benzoic acid could focus on improving its sensitivity and specificity for use in assays that require high sensitivity. Researchers could also investigate the use of 2-Nitro-5-(octyldisulfanyl)benzoic acid in new assays or applications. Additionally, research could be conducted on the mechanism of the reaction between 2-Nitro-5-(octyldisulfanyl)benzoic acid and sulfhydryl groups to gain a better understanding of the reaction kinetics and thermodynamics.

Synthesis Methods

2-Nitro-5-(octyldisulfanyl)benzoic acid can be synthesized through a two-step process. The first step involves the reaction of 2-nitro-5-chlorobenzoic acid with octanethiol to form the intermediate 5-(octyldisulfanyl)-2-nitrobenzoic acid. The second step involves the oxidation of the intermediate with hydrogen peroxide to form 2-Nitro-5-(octyldisulfanyl)benzoic acid.

Scientific Research Applications

2-Nitro-5-(octyldisulfanyl)benzoic acid is commonly used in scientific research to measure the concentration of sulfhydryl groups in proteins. It is used in various assays, such as the Ellman's assay, to determine the activity of enzymes that contain sulfhydryl groups. 2-Nitro-5-(octyldisulfanyl)benzoic acid is also used to measure the concentration of glutathione, a tripeptide that contains a sulfhydryl group.

properties

CAS RN

146019-29-6

Product Name

2-Nitro-5-(octyldisulfanyl)benzoic acid

Molecular Formula

C15H21NO4S2

Molecular Weight

343.5 g/mol

IUPAC Name

2-nitro-5-(octyldisulfanyl)benzoic acid

InChI

InChI=1S/C15H21NO4S2/c1-2-3-4-5-6-7-10-21-22-12-8-9-14(16(19)20)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18)

InChI Key

IVRGXOYCDSZACZ-UHFFFAOYSA-N

SMILES

CCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

synonyms

dithio-octyl-nitrobenzoic acid
n-octyl-5-dithio-2-nitrobenzoic acid
ODNB

Origin of Product

United States

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